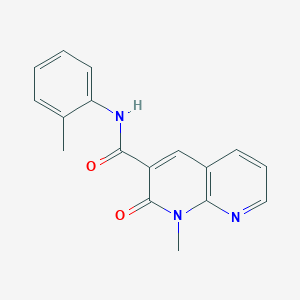

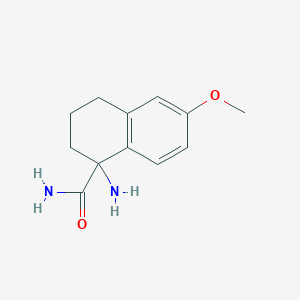

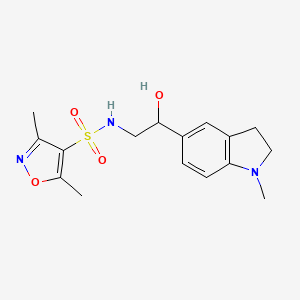

![molecular formula C20H24N2O2 B2747542 1-(1-(3-(4-乙基苯氧基)丙基)-1H-苯并[d]咪唑-2-基)乙醇 CAS No. 853752-50-8](/img/structure/B2747542.png)

1-(1-(3-(4-乙基苯氧基)丙基)-1H-苯并[d]咪唑-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazole derivatives are synthesized through various methods. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with corresponding substituted acetophenones in the presence of sodium hydroxide . Another method involves the reaction of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques like FT-IR spectroscopy . For instance, a sharp carbonyl stretch at 1660 cm−1 is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties. They show both acidic and basic properties and are highly soluble in water and other polar solvents . They also exhibit two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be determined using various analytical techniques. For instance, the melting point of a compound can be determined using differential scanning calorimetry . The presence of certain functional groups can be confirmed using FT-IR spectroscopy .科学研究应用

Antifungal Activity

The compound exhibits antifungal properties, making it suitable for studying anti-aspergillus activity. Aspergillus fumigatus, the causative agent for pulmonary aspergillosis, can be effectively targeted by this novel compound. Pulmonary aspergillosis encompasses a spectrum of respiratory diseases, ranging from mild allergic bronchopulmonary aspergillosis (ABPA) to the more severe invasive aspergillosis (IA) .

Organic Light-Emitting Diodes (OLEDs)

Another application lies in the field of organic electronics. The compound’s morphologically stable amorphous films, formed upon thermal evaporation, are crucial for OLEDs. These films can enhance the stability and performance of organic electronic devices .

Estrogenicity Evaluation

Researchers have used 4-(Imidazol-1-yl)phenol in evaluating the estrogenicity of phenolic xenoestrogens using a Saccharomyces cerevisiae-based Lac-Z reporter assay. This highlights its potential role in endocrine disruption studies .

Heterocyclic Synthesis

The compound’s structural versatility allows for heterocyclic synthesis. For instance, refluxing it with phenacyl bromide yields 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. This demonstrates its utility in constructing novel heterocyclic compounds .

Feature Papers

In the realm of scientific publishing, this compound could contribute to feature papers—substantial original articles that involve multiple techniques, provide future research outlooks, and describe practical applications .

作用机制

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some imidazole derivatives have been found to exhibit diverse activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on developing new synthetic routes for imidazole and their derived products, as well as exploring their potential applications in various fields .

属性

IUPAC Name |

1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-16-9-11-17(12-10-16)24-14-6-13-22-19-8-5-4-7-18(19)21-20(22)15(2)23/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQIUMSIKXPPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

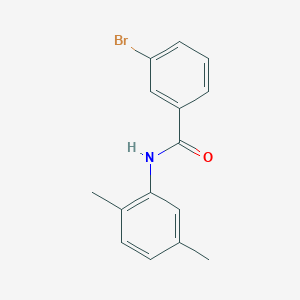

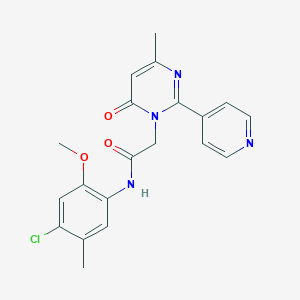

![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

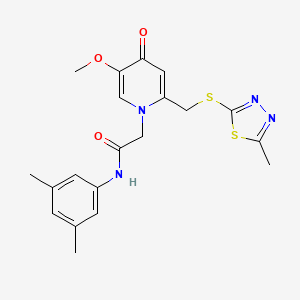

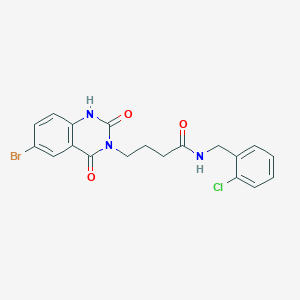

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)

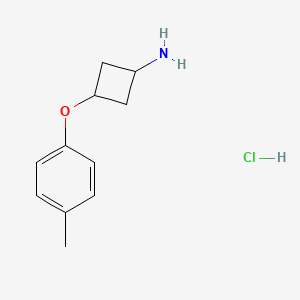

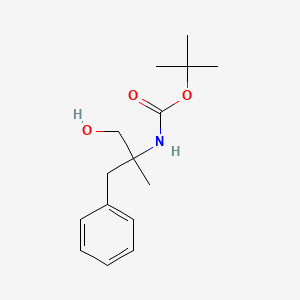

![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)

![N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide](/img/structure/B2747473.png)

![(Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2747474.png)